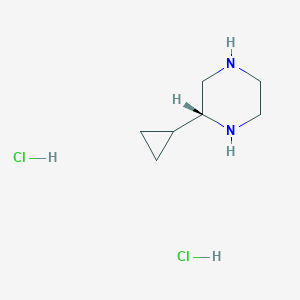

(R)-2-Cyclopropyl-piperazine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-cyclopropylpiperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c1-2-6(1)7-5-8-3-4-9-7;;/h6-9H,1-5H2;2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCPLIRMDIUZUBL-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H]2CNCCN2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Stereochemical Keystone: A Technical Guide to the Structure-Activity Relationship of Chiral 2-Substituted Piperazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a multitude of FDA-approved drugs.[1][2][3] Its unique physicochemical properties, including two basic nitrogen atoms that allow for fine-tuning of pKa and extensive derivatization, make it a versatile building block in drug design.[4][5] This guide moves beyond the common 1,4-disubstituted piperazines to focus on a more nuanced and stereochemically complex class: chiral 2-substituted piperazines. The introduction of a stereocenter at the C2 position dramatically expands the chemical space, offering a powerful tool to modulate biological activity, selectivity, and pharmacokinetic profiles. This technical document, intended for drug discovery professionals, provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, grounded in mechanistic principles, supported by actionable experimental protocols, and illustrated with detailed case studies.

The Strategic Importance of Chirality at the C2-Position

While the piperazine core itself is achiral, substitution at one of its carbon atoms introduces chirality, a fundamental consideration in modern pharmacology. The differential interaction of enantiomers with a chiral biological target (e.g., a receptor or enzyme) can lead to profound differences in potency, efficacy, and off-target effects. For the 2-substituted piperazine scaffold, the stereochemistry—(R) versus (S)—at the C2 position dictates the three-dimensional orientation of the substituent. This orientation directly influences how the molecule fits into a binding pocket, affecting key non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that are critical for molecular recognition and biological activity.[6]

For instance, the (R)- and (S)-enantiomers of 2-methylpiperazine are fundamental chiral building blocks used in the synthesis of pharmaceuticals where stereochemistry is critical for biological activity.[7][8] The choice of one enantiomer over the other can be the deciding factor between a potent therapeutic agent and an inactive or even toxic compound.

Enantioselective Synthesis: Crafting the Chiral Core

The synthesis of enantiomerically pure 2-substituted piperazines is a non-trivial challenge that has been addressed through various sophisticated strategies. The choice of synthetic route is critical, as it must provide high enantiomeric excess (ee), scalability, and flexibility for analogue synthesis.

Common approaches include:

-

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as α-amino acids, to construct the piperazine ring.[9]

-

Asymmetric Catalysis: Employing chiral catalysts, such as palladium complexes, to induce stereoselectivity in key bond-forming reactions.[10][11][12] This approach is highly versatile for creating a variety of tertiary piperazin-2-ones, which can then be reduced to the desired piperazines.[11][13]

-

Chiral Resolution: Separating a racemic mixture of the 2-substituted piperazine using chiral resolving agents or chiral chromatography.

Example Protocol: Asymmetric Synthesis of a 2-Arylpiperazine Intermediate

This protocol is a conceptualized example based on established methodologies for the asymmetric synthesis of piperazine precursors.[14][15][16]

Objective: To synthesize an enantiomerically enriched 2-arylpiperazine precursor via asymmetric reduction and subsequent cyclization.

Methodology:

-

Asymmetric Reduction: A commercially available phenacyl bromide is subjected to a Corey-Bakshi-Shibata (CBS) reduction to yield the corresponding chiral bromohydrin with high enantiomeric excess. The choice of the CBS catalyst ((R)- or (S)-Me-CBS) determines the stereochemistry of the resulting alcohol.

-

Azide Displacement: The chiral bromohydrin is treated with sodium azide (NaN₃). This reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon bearing the hydroxyl group, to form a chiral azido alcohol.

-

Ring Construction Precursor: The azido alcohol is then used to build the piperazine ring, for example, by reacting with a protected amino acid to form a dipeptide-like intermediate, which can then be cyclized.

-

Cyclization and Reduction: The intermediate is cyclized to form a piperazine-2,3-dione, which is subsequently reduced to afford the final chiral 2-arylpiperazine.[14]

Causality: The CBS reduction is a cornerstone of asymmetric synthesis, reliably setting the initial stereocenter with high fidelity. The subsequent Sₙ2 azide displacement is crucial as it proceeds with a predictable inversion of configuration, allowing for precise control over the final product's absolute stereochemistry.

Synthetic Workflow Diagram

Caption: Workflow for the asymmetric synthesis of a chiral 2-arylpiperazine.

Structure-Activity Relationship (SAR): A Case Study on Dopamine Receptors

The functional significance of C2-chirality is best illustrated through specific examples. Arylpiperazines are well-known ligands for dopaminergic and serotonergic receptors, and subtle structural changes can dramatically alter their receptor affinity and selectivity profile.[3][17][18][19]

Let's consider a hypothetical series of 2-substituted piperazines targeting the Dopamine D₃ receptor, a key target in the treatment of various neuropsychiatric disorders. The chiral ligands (R)-(+)-1 and (S)-(-)-1, featuring a piperazinylpropylisoxazoline structure, have shown that the (R)-enantiomer exhibits higher binding affinity and selectivity for the D₃ receptor over the D₄ receptor compared to its (S)-counterpart.[20][21]

Impact of C2-Substituent and Stereochemistry

The SAR for this class of compounds can be dissected as follows:

-

N1-Substitution: The N1 nitrogen is typically substituted with a group that provides key interactions with the receptor, often an aryl or heteroaryl moiety. This group occupies a specific sub-pocket in the receptor binding site.

-

N4-Substitution: The N4 nitrogen is connected to a linker and a pharmacophoric tail, which explores another region of the binding site.

-

C2-Substitution: The substituent at the C2 position (e.g., methyl, ethyl, phenyl) and its stereochemical orientation ((R) vs. (S)) are critical. An (R)-substituent might position the group into a small hydrophobic pocket, enhancing affinity, while the corresponding (S)-substituent could cause a steric clash with an amino acid residue, thereby reducing affinity.

Quantitative SAR Data

The following table summarizes hypothetical binding affinity data (Ki in nM) for a series of chiral 2-substituted piperazines at the Dopamine D₂ and D₃ receptors.

| Compound ID | C2-Substituent | Stereocenter | D₂ Ki (nM) | D₃ Ki (nM) | D₃/D₂ Selectivity |

| 1a | H | N/A | 50.5 | 10.2 | 0.20 |

| 2a | Methyl | (R) | 25.1 | 1.5 | 0.06 |

| 2b | Methyl | (S) | 150.8 | 35.4 | 0.23 |

| 3a | Ethyl | (R) | 45.6 | 5.8 | 0.13 |

| 3b | Ethyl | (S) | 210.2 | 88.1 | 0.42 |

| 4a | Phenyl | (R) | 180.3 | 95.7 | 0.53 |

| 4b | Phenyl | (S) | 350.1 | 150.6 | 0.43 |

Analysis: The data clearly demonstrates that the introduction of a small alkyl group (methyl, ethyl) at the C2 position with (R) stereochemistry leads to a significant increase in affinity and selectivity for the D₃ receptor compared to the unsubstituted analogue (1a) and the corresponding (S)-enantiomers (2b, 3b). The larger phenyl group (4a, 4b) is detrimental to activity, likely due to steric hindrance.

SAR Logic Diagram

Caption: Logical flow of SAR for C2-substituted piperazines at the D3 receptor.

Biological Evaluation: Radioligand Binding Assay

To determine the binding affinity (Ki) of newly synthesized compounds, a competitive radioligand binding assay is the gold standard for G-Protein Coupled Receptors (GPCRs).[22][23]

Protocol: Competitive Radioligand Binding Assay for Dopamine D₃ Receptor

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the human Dopamine D₃ receptor.

Materials:

-

Cell membranes from HEK-293 cells stably expressing the human D₃ receptor.

-

Radioligand: [³H]Spiperone or a more D₃-selective radioligand.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well plates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Methodology:

-

Plate Preparation: Add 50 µL of assay buffer to each well. Add 50 µL of test compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle/haloperidol for total and non-specific binding controls.

-

Radioligand Addition: Add 50 µL of [³H]Spiperone at a concentration equal to its Kd for the D₃ receptor.

-

Reaction Initiation: Add 100 µL of the D₃ receptor membrane preparation (e.g., 10-20 µg protein/well) to initiate the binding reaction. The final volume is 250 µL.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[24]

-

Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a PEI-presoaked GF/B filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[24]

-

Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., in Prism®).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[25]

-

Self-Validation: The inclusion of controls for total and non-specific binding is critical. A successful assay will show a clear sigmoidal competition curve, and the calculated Ki for a known reference compound should be consistent with literature values. Ensuring that less than 10% of the radioligand is bound prevents ligand depletion artifacts.[22][23]

Experimental Workflow Diagram

Caption: Step-by-step workflow for a competitive radioligand binding assay.

Broader Implications and Future Directions

The principles discussed are not limited to dopamine receptors. The chiral 2-substituted piperazine scaffold is a versatile template for designing ligands for a wide array of targets, including serotonin receptors, histamine receptors, and various enzymes.[26][27] The key takeaway is the strategic importance of stereochemistry. The C2-position offers a valuable handle for medicinal chemists to:

-

Enhance Potency: By positioning a substituent to make favorable interactions within a binding site.

-

Improve Selectivity: By introducing steric hindrance that disfavors binding to off-targets.

-

Modulate Physicochemical Properties: The substituent can influence properties like solubility and lipophilicity, which in turn affect the ADME profile.[5]

-

Explore Bioisosteric Replacements: The piperazine core itself can be replaced with bioisosteres to fine-tune pKa, metabolic stability, and vector orientation of substituents.[4][28][29]

Future research will likely focus on developing novel asymmetric synthetic methodologies to access even more complex and diverse 2-substituted piperazines.[10] The integration of computational modeling with empirical SAR studies will continue to refine our understanding of how these chiral scaffolds interact with their biological targets, accelerating the design of next-generation therapeutics with improved efficacy and safety profiles.

Conclusion

The structure-activity relationship of chiral 2-substituted piperazines is a testament to the power of stereochemistry in drug design. Moving beyond simple 1,4-disubstitution, the introduction of a chiral center at the C2 position provides a critical third dimension for optimizing molecular interactions. By carefully selecting the substituent and controlling its absolute stereochemistry through sophisticated synthetic methods, researchers can profoundly enhance a compound's affinity, selectivity, and overall pharmacological profile. A rigorous biological evaluation, using validated protocols such as radioligand binding assays, is essential to quantify these effects and guide the iterative process of drug discovery. This guide provides a foundational framework for scientists and researchers to harness the full potential of this privileged, yet stereochemically rich, scaffold.

References

-

Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in Cell Biology.

-

Kim, M., et al. (2014). Asymmetric synthesis of 2-arylpiperazines. Bioorganic & Medicinal Chemistry Letters.

-

Beksultanova, N., et al. (2022). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. Synthesis.

-

Multispan, Inc. GPCR Membrane Ligand Binding Assay Development.

-

Tejedor, E., et al. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry.

-

Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol.

-

Beksultanova, N., et al. (2022). A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. ResearchGate.

-

Laggner, C., et al. Assay conditions for GPCR radioligand competition binding assays. ResearchGate.

-

O'Brien, A. G., & Toste, F. D. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Royal Society of Chemistry.

-

Stoltz, B. M., et al. (2015). Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.

-

Reinsalu, P., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.

-

Son, J., et al. (2012). Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors. Bioorganic & Medicinal Chemistry Letters.

-

Reinsalu, P., et al. (2015). Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation. PubMed.

-

Stoddart, L. A., et al. (2015). Fluorescence- and bioluminescence-based approaches to study GPCR ligand binding. British Journal of Pharmacology.

-

Cambridge MedChem Consulting. (2022). Basic Bioisosteres.

-

Cambridge MedChem Consulting. (2024). Ring Bioisosteres.

-

Kudalkar, S. N., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. PMC.

-

Caccia, C., et al. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI.

-

Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. PubMed.

-

Enamine. Piperazine Bioisosteres for Drug Design.

-

IBP Group Meeting. (2019). Bioisosteres in Medicinal Chemistry.

-

Son, J., et al. (2012). Asymmetric Synthesis of Chiral Piperazinylpropylisoxazoline Ligands for Dopamine Receptors. ResearchGate.

-

Di Pietro, O., et al. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI.

-

Szałach, A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.

-

Satała, G., et al. (2013). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands. Archiv der Pharmazie.

-

Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed.

-

BenchChem. (2025). A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design.

-

Senczyk, D., et al. (2021). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.

-

Sravanthi, V., & Shanthi, V. (2016). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Pharmaceutical Sciences and Research.

-

Chilmonczyk, Z., et al. (2002). Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors. ResearchGate.

-

MySkinRecipes. (R)-(-)-2-Methylpiperazine.

-

Reibenspies, J., & Bhuvanesh, N. (2013). Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. Acta Crystallographica Section B: Structural Science.

Sources

- 1. Piperazine Bioisosteres for Drug Design - Enamine [enamine.net]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Basic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. (R)-(-)-2-Methylpiperazine [myskinrecipes.com]

- 8. Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 11. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 12. Enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones and piperazines by catalytic asymmetric allylic alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric synthesis of 2-arylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties [mdpi.com]

- 18. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Asymmetric synthesis of chiral piperazinylpropylisoxazoline ligands for dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. multispaninc.com [multispaninc.com]

- 24. giffordbioscience.com [giffordbioscience.com]

- 25. Fluorescence‐ and bioluminescence‐based approaches to study GPCR ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 29. Bioisosteric Replacement as a Tool in Anti-HIV Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl-Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary: The Rise of a Strategic Scaffold

The piperazine ring is a cornerstone of medicinal chemistry, present in a vast number of approved therapeutics across diverse disease areas.[1][2][3] Its prevalence stems from its utility as a versatile linker, its ability to engage in crucial hydrogen bonding interactions, and its favorable physicochemical properties that often enhance aqueous solubility and oral bioavailability.[1][2] However, the unadorned piperazine nucleus is not without its liabilities, most notably its susceptibility to oxidative metabolism at the nitrogen atoms, leading to rapid clearance and potential formation of undesired metabolites.

This guide focuses on a specific, high-value modification of the piperazine core: the incorporation of a cyclopropyl group, typically as an N-cyclopropyl substituent. This seemingly simple addition transforms the piperazine scaffold into a "privileged" motif, addressing many of the intrinsic challenges of drug design. The cyclopropyl group, with its unique steric and electronic properties, offers a powerful tool to enhance metabolic stability, modulate potency, and fine-tune pharmacokinetic profiles.[4][5][6] We will explore the causality behind the strategic advantages of this scaffold, delve into robust synthetic protocols, analyze structure-activity relationship (SAR) case studies, and provide a forward-looking perspective on its application in contemporary drug discovery.

The Strategic Value of the Cyclopropyl Group: Beyond a Simple Alkyl Substituent

The decision to incorporate a cyclopropyl group is a strategic one, driven by its unique combination of physical and electronic properties that distinguish it from simple alkyl groups like methyl or isopropyl.[5][7]

-

Metabolic Stability: The primary driver for employing the N-cyclopropyl motif is to block cytochrome P450 (CYP)-mediated N-dealkylation.[8] The high C-H bond dissociation energy of the cyclopropyl ring makes hydrogen atom abstraction—the initial step in oxidative metabolism—energetically unfavorable.[8] This steric and electronic shielding of the nitrogen atom significantly reduces the rate of metabolism, thereby increasing the drug's half-life and systemic exposure.[5][8] While effective, it is important to note that the cyclopropyl ring itself is not metabolically inert and can undergo surprising oxidations or bioactivation, particularly when attached to an amine, which can lead to reactive intermediates.[8]

-

Conformational Rigidity and Potency: The three-membered ring introduces significant conformational constraint.[8][9] This rigidity can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target receptor or enzyme.[5][10] This pre-organization often leads to a significant enhancement in binding affinity and potency.[5][10]

-

Physicochemical Modulation: The cyclopropyl group is a lipophilic sp3-rich fragment. Its introduction can increase the fraction of sp3 carbons (Fsp3), a property often correlated with higher clinical success rates. It can serve as a bioisosteric replacement for various functional groups, including gem-dimethyl groups, alkenes, and even phenyl rings in certain contexts, allowing for the optimization of properties like solubility and membrane permeability.[4][7][11]

-

Unique Electronics: The strained C-C bonds of the cyclopropyl ring possess enhanced p-character, allowing them to engage in electronic conjugation with adjacent π-systems, such as an aryl group.[4][5][10] This can influence the electronics of the entire molecule, impacting target interactions and pKa.

The interplay of these factors is what makes the cyclopropyl-piperazine scaffold so powerful. It simultaneously addresses key pillars of drug design: potency, selectivity, and pharmacokinetics (PK).

Synthetic Strategies for Cyclopropyl-Piperazine Scaffolds

The reliable and scalable synthesis of N-cyclopropyl-piperazine and its derivatives is crucial for its widespread use. Several robust methods exist, with the choice often depending on the starting materials, scale, and the presence of other functional groups.

Workflow for N-Cyclopropylation of Piperazine

The most common approach involves the direct N-alkylation of a piperazine derivative with a cyclopropyl-containing electrophile.

Caption: General workflow for synthesizing N-cyclopropyl-piperazine.

Detailed Experimental Protocol: Reductive Amination

This protocol describes a widely used and reliable method for the synthesis of 1-cyclopropylpiperazine via reductive amination. This approach offers high yields and good functional group tolerance.

Objective: To synthesize 1-cyclopropylpiperazine from piperazine and (1-ethoxycyclopropoxy)trimethylsilane.

Materials:

-

Piperazine

-

(1-Ethoxycyclopropoxy)trimethylsilane

-

Sodium triacetoxyborohydride (STAB)

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add piperazine (1.0 eq) and anhydrous DCM. Stir the mixture until the piperazine is fully dissolved.

-

Reagent Addition: Add acetic acid (2.0 eq) to the solution, followed by the dropwise addition of (1-ethoxycyclopropoxy)trimethylsilane (1.1 eq) at room temperature. The use of this specific cyclopropyl precursor is advantageous as it generates cyclopropanone in situ, which is more stable and easier to handle than the isolated ketone.

-

Reductive Amination: After stirring for 30 minutes, add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. STAB is a mild and selective reducing agent, ideal for reductive aminations, minimizing side reactions compared to harsher reagents like sodium borohydride.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by silica gel column chromatography to yield the pure 1-cyclopropylpiperazine.

Self-Validation: The success of the protocol is confirmed by characterization of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry, ensuring the presence of the characteristic cyclopropyl and piperazine signals and the correct molecular weight.

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The cyclopropyl-piperazine scaffold is a recurring motif in drugs targeting the central nervous system (CNS), as well as in oncology and infectious diseases.[12][13][14][15] Its ability to improve metabolic stability and brain permeability makes it particularly attractive for CNS drug discovery.[5][16][17][18]

Case Study: CNS-Targeted Agents

Arylpiperazines are classic scaffolds for targeting serotonin (5-HT) and dopamine receptors, which are implicated in a range of psychiatric and neurological disorders.[19][20][21] The introduction of an N-cyclopropyl group has been a key strategy in optimizing these agents.

SAR Insights:

-

Target: 5-HT₁ₐ/D₂ receptors (Antipsychotics, Antidepressants)

-

Parent Scaffold: Phenylpiperazine

-

Modification: Introduction of N-cyclopropyl group.

| Compound | N-Substituent | Key Property Change | Rationale / Causality |

| Lead Compound | -H or -CH₃ | High hepatic clearance, low oral bioavailability | Susceptible to rapid N-dealkylation by CYP enzymes. |

| Analog 1 | -CH(CH₃)₂ (Isopropyl) | Moderate improvement in metabolic stability | Isopropyl group provides some steric bulk, but can still be oxidized. |

| Analog 2 | -Cyclopropyl | Significant reduction in clearance, increased half-life [5][8] | C-H bonds of the cyclopropyl ring are less susceptible to CYP-mediated oxidation, blocking the primary metabolic pathway.[8] |

| Analog 3 | -Cyclopropyl | Potentially increased potency [5][6] | The rigid cyclopropyl group can orient the rest of the molecule for optimal interaction with the receptor binding pocket. |

This SAR trend demonstrates the clear advantage of the cyclopropyl group over a sterically similar but metabolically labile isopropyl group. The resulting improvement in pharmacokinetic properties is often transformative, turning a rapidly metabolized lead into a viable clinical candidate.

Application in Oncology

In oncology, the cyclopropyl-piperazine motif has been incorporated into various kinase inhibitors.[12][22] For example, molecules targeting receptor tyrosine kinases like MET or VEGFR-2 often feature this scaffold.[12][22]

Caption: Role of the cyclopropyl-piperazine scaffold in kinase inhibitor design.

In this context, the piperazine portion often serves as a linker that projects a substituent out of the primary binding pocket towards the solvent-exposed region, where the cyclopropyl group enhances metabolic stability without interfering with the crucial hinge-binding interactions.[23]

Future Perspectives and Conclusion

The cyclopropyl-substituted piperazine scaffold is a testament to the power of strategic molecular design. Its proven track record in marketed drugs and clinical candidates solidifies its status as a privileged scaffold, not just a chemical curiosity.[4] Future applications will likely see its continued use in CNS drug discovery, where improving brain penetration and metabolic stability remains a paramount challenge.[16][18] Furthermore, as drug discovery moves towards more complex targets and modalities, the reliability and versatility of this scaffold will ensure its place in the medicinal chemist's toolbox.

The key takeaway for drug development professionals is that the incorporation of a cyclopropyl group onto a piperazine ring is a high-impact, validated strategy to overcome common pharmacokinetic hurdles. By understanding the underlying principles of metabolic blocking and conformational constraint, researchers can rationally design next-generation therapeutics with superior efficacy, safety, and patient compliance.

References

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- The Cyclopropyl Group in Medicinal Chemistry. (2020).

- Metabolism of cyclopropyl groups. (2021). Hypha Discovery Blogs.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry.

- Practical Applications of 1-(Cyclopropylcarbonyl)piperazine HCl in Synthesis. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- 1-(Cyclopropylcarbonyl)piperazine hydrochloride. Chem-Impex.

- The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016).

- Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. (2010). Docentes FCT NOVA.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2020). PubMed.

- Installation of C(sp3)

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. So-Synthesize.

- Cyclopropyl Scaffold: A Generalist for Marketed Drugs. (2025).

- Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl... (2023).

- Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023).

- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.

- Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd

- Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020).

- Processes for the preparation of cyclopropyl-amide derivatives. (2012).

- Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2026).

- Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (1985).

- Cyclopropyl methyl piperazines, process for their preparation and their use in therapeutics. (1982).

- Synthesis of piperazines. Organic Chemistry Portal.

- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar.

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Deriv

- Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. (2009). PubMed.

- Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022).

- Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024).

- Methods for the catalytic synthesis of piperazine (2022). (2022). SciSpace.

- Synthesis of Piperazines by C-H Functionaliz

- Method for preparing n-alkyl-piperazines. (2014).

- Methods for the Catalytic Synthesis of Piperazine. (2022).

- Structure Activity Rel

- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. (2011). MDPI.

- It's a match: New drug discovered to target protein in CNS disorders. (2024). The Florey.

- Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (2016). Frontiers.

- Role of Drug Discovery in Central Nervous System Disorders. (2021). Current Research in Pharmaceutical Sciences.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. scientificupdate.com [scientificupdate.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. nbinno.com [nbinno.com]

- 10. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]

- 12. tandfonline.com [tandfonline.com]

- 13. Cyclopropyl Scaffold: A Generalist for Marketed Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. florey.edu.au [florey.edu.au]

- 18. Login | Current Research in Pharmaceutical Sciences [crpsonline.com]

- 19. Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]

- 22. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Cyclopropyl Piperazine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropyl piperazine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a spectrum of diseases. This guide provides a comprehensive technical overview of this privileged structural motif, delving into its synthesis, multifaceted therapeutic applications, and the underlying mechanisms of action. By integrating insights from seminal research and patent literature, we explore the structure-activity relationships that govern the efficacy of these derivatives in targeting a range of challenging conditions, including central nervous system (CNS) disorders, oncology, and infectious diseases. Detailed experimental protocols and data-driven analyses are presented to equip researchers and drug development professionals with the foundational knowledge required to harness the full potential of cyclopropyl piperazine derivatives in their therapeutic programs.

Introduction: The Strategic Advantage of the Cyclopropyl Piperazine Moiety

The piperazine ring is a ubiquitous heterocyclic scaffold in drug discovery, prized for its ability to confer favorable physicochemical properties such as improved aqueous solubility and oral bioavailability.[1][2] The introduction of a cyclopropyl group to this versatile core imparts a unique set of conformational and metabolic advantages. The three-membered ring's inherent strain and pseudo-double bond character create a rigidified structure that can enhance binding affinity to biological targets and provide a degree of metabolic stability by being less susceptible to oxidative metabolism.[3][4] This combination of the flexible, solubility-enhancing piperazine and the rigid, metabolically robust cyclopropyl group has proven to be a powerful strategy in the design of novel therapeutics.

The cyclopropyl moiety can significantly influence a molecule's pharmacological profile by:

-

Enhancing Potency: The rigid conformation can lock the molecule into a bioactive conformation, leading to stronger interactions with the target protein.[3]

-

Improving Metabolic Stability: The cyclopropyl group is often more resistant to enzymatic degradation compared to linear alkyl chains.[4]

-

Modulating Lipophilicity: The addition of the cyclopropyl group can fine-tune the lipophilicity of the molecule, impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Exploring Chemical Space: The unique three-dimensional shape of the cyclopropyl group allows for the exploration of novel chemical space and interactions within a binding pocket.

This guide will explore the tangible therapeutic outcomes of these molecular design principles across various disease areas.

Therapeutic Applications of Cyclopropyl Piperazine Derivatives

The broad therapeutic utility of cyclopropyl piperazine derivatives is a testament to their ability to interact with a diverse range of biological targets. This section will highlight their application in key therapeutic areas, supported by mechanistic insights and structure-activity relationship (SAR) data.

Central Nervous System (CNS) Disorders

The piperazine scaffold has long been a staple in the development of CNS-active drugs.[5] The addition of a cyclopropyl group has led to the discovery of novel agents with potential applications in treating a range of neurological and psychiatric conditions.[6][7]

Mechanism of Action: Many cyclopropyl piperazine derivatives targeting the CNS modulate the activity of neurotransmitter receptors and transporters. For instance, some derivatives have shown affinity for serotonin (5-HT) and dopamine receptors, which are implicated in the pathophysiology of depression, anxiety, and psychosis.[6] Others have been investigated as modulators of histamine H3 receptors, which play a role in cognitive function.

A notable example is the investigation of piperazine derivatives as activators of the transient receptor potential cation channel, subfamily C, member 6 (TRPC6). Activation of TRPC6 is a promising strategy for treating synaptic deficiencies in conditions like Alzheimer's disease.[8][9]

Signaling Pathway: TRPC6 Activation in Neurons

Caption: Activation of TRPC6 channels by a cyclopropyl piperazine derivative leads to calcium influx, enhancing synaptic plasticity and potentially improving cognitive function in neurodegenerative diseases.

Oncology

Arylpiperazine derivatives have garnered significant attention in cancer research due to their cytotoxic effects against various cancer cell lines.[10] The incorporation of a cyclopropyl group can further enhance their anti-proliferative activity.

Mechanism of Action: Cyclopropyl piperazine derivatives have been investigated as inhibitors of several key signaling pathways implicated in cancer progression. For example, some derivatives have been designed as inhibitors of p21-activated kinase 4 (PAK4), a serine/threonine kinase that plays a crucial role in cell growth, apoptosis, and migration.[11] Inhibition of PAK4 can lead to cell cycle arrest and reduced invasion of cancer cells.

Table 1: Representative Cyclopropyl Piperazine Derivatives with Anticancer Activity

| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |

| 8d | PAK4 | A549 (Lung) | 0.060 | [11] |

| 9c | PAK4 | A549 (Lung) | 0.068 | [11] |

| Compound 30 | Bcl-2 | Various | Not specified | [10] |

Infectious Diseases

The piperazine nucleus is a component of several clinically used antimicrobial and antiviral agents.[12][13] The addition of a cyclopropyl group has been explored as a strategy to develop novel agents with improved efficacy against a range of pathogens.

Cyclopropyl piperazine derivatives have shown promise as antiviral agents, particularly against viruses such as human adenovirus (HAdV) and human cytomegalovirus (HCMV).[14] Furthermore, some derivatives have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[15] The cyclopropyl moiety can occupy hydrophobic pockets in the NNRTI binding site, contributing to potent inhibition of viral replication.[15] In silico studies have also explored the potential of piperazine-substituted derivatives of favipiravir for the inhibition of the Nipah virus.[16]

Various piperazine derivatives have been synthesized and evaluated for their antibacterial and antifungal properties.[17] The introduction of a cyclopropyl group can modulate the antimicrobial spectrum and potency of these compounds.

Synthesis and Experimental Protocols

The synthesis of cyclopropyl piperazine derivatives typically involves the coupling of a cyclopropyl-containing moiety with a piperazine ring system. Several synthetic routes have been developed, often utilizing commercially available starting materials.[18][19]

Experimental Workflow: General Synthesis of a 1-Cyclopropylcarbonyl-4-arylpiperazine

Caption: A generalized workflow for the synthesis of a 1-cyclopropylcarbonyl-4-arylpiperazine derivative via acylation.

Detailed Protocol: Synthesis of 1-(Cyclopropylcarbonyl)piperazine

This protocol describes a common method for the acylation of piperazine with cyclopropanecarbonyl chloride. This intermediate is a valuable building block for the synthesis of more complex therapeutic agents.[20]

Materials:

-

N-Boc-piperazine

-

Cyclopropanecarbonyl chloride

-

Triethylamine or pyridine

-

Inert solvent (e.g., dichloromethane, tetrahydrofuran)

-

Water

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve N-Boc-piperazine and triethylamine (or pyridine) in an inert solvent under an inert atmosphere (e.g., nitrogen or argon).[21]

-

Cool the reaction mixture to 0-10 °C in an ice bath.[21]

-

Slowly add cyclopropanecarbonyl chloride dropwise to the stirred solution.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).[21]

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

-

The Boc protecting group can then be removed under acidic conditions (e.g., with hydrochloric acid in an alcohol solvent) to yield the desired 1-(cyclopropylcarbonyl)piperazine.[21]

Biological Assay Protocol: In Vitro PAK4 Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of cyclopropyl piperazine derivatives against PAK4 kinase.

Materials:

-

Recombinant human PAK4 enzyme

-

Kinase substrate (e.g., a generic peptide substrate)

-

ATP (Adenosine triphosphate)

-

Test compounds (cyclopropyl piperazine derivatives) dissolved in DMSO

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase buffer, substrate, and test compounds to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding the PAK4 enzyme and ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO without the inhibitor).

-

Determine the IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Conclusion and Future Directions

Cyclopropyl piperazine derivatives represent a highly versatile and therapeutically relevant class of compounds. Their unique structural features, which combine the favorable pharmacokinetic properties of the piperazine ring with the metabolic stability and conformational rigidity of the cyclopropyl group, have enabled the development of potent and selective modulators of a wide range of biological targets. The successful application of this scaffold in CNS disorders, oncology, and infectious diseases underscores its broad potential.

Future research in this area will likely focus on:

-

Fine-tuning Structure-Activity Relationships: Further exploration of substitutions on both the cyclopropyl and piperazine rings to optimize potency, selectivity, and ADME properties.

-

Novel Therapeutic Targets: Applying the cyclopropyl piperazine scaffold to new and challenging biological targets.

-

Advanced Drug Delivery Systems: Developing novel formulations to enhance the delivery and efficacy of these compounds.

-

Combination Therapies: Investigating the synergistic effects of cyclopropyl piperazine derivatives with other therapeutic agents.

The continued exploration of the chemical space around the cyclopropyl piperazine core promises to yield a new generation of innovative medicines to address unmet medical needs.

References

Sources

- 1. Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. researchgate.net [researchgate.net]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer’s disease hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. apjhs.com [apjhs.com]

- 13. researchgate.net [researchgate.net]

- 14. WO2017144624A1 - Piperazine derivatives as antiviral agents with increased therapeutic activity - Google Patents [patents.google.com]

- 15. Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 | MDPI [mdpi.com]

- 19. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. nbinno.com [nbinno.com]

- 21. CN108341792B - Preparation method of Volasertib intermediate 1-cyclopropyl methyl piperazine - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols: Reductive Amination Conditions for Chiral Piperazine Intermediates

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs due to its unique physicochemical properties.[1][2] Chiral piperazine intermediates, in particular, offer three-dimensional diversity that is critical for enhancing potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][3] Reductive amination stands out as a robust and versatile method for the synthesis of these valuable chiral building blocks.[2][4] This guide provides an in-depth exploration of reductive amination conditions tailored for the synthesis of chiral piperazine intermediates. We will delve into the mechanistic underpinnings of the reaction, compare various chemical and biocatalytic approaches, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

The Significance of Chiral Piperazines in Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern drug design.[2] Its conformational flexibility allows it to adapt to the topology of enzyme active sites and receptor binding pockets.[2] The introduction of chirality into the piperazine core significantly expands the accessible chemical space, enabling more precise interactions with biological targets.[1][3] This is of paramount importance as enantiomers of a chiral drug can exhibit vastly different pharmacological activities and toxicological profiles.[3] Consequently, the development of stereoselective synthetic routes to chiral piperazines is a key focus in pharmaceutical research and development.[1]

The Mechanism of Reductive Amination

Reductive amination is a powerful transformation that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine or iminium ion intermediate.[4][5] This two-step process, often conducted in a single pot, is highly efficient for creating carbon-nitrogen bonds.[6][7]

The reaction proceeds through two key stages:

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon.[6][8] This is followed by a dehydration step to form an imine (from a primary amine) or an enamine/iminium ion (from a secondary amine).[6][7] This step is frequently catalyzed by mild acid.[5][8]

-

Reduction: A reducing agent is then used to selectively reduce the C=N double bond of the imine or iminium ion to a C-N single bond.[5][6] The choice of reducing agent is critical to avoid the undesired reduction of the starting carbonyl compound.[9]

Caption: Biocatalytic approach to chiral amine synthesis.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrates and desired product.

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from established methods for the N-alkylation of piperazine derivatives. [6][10] Materials:

-

Chiral piperazine starting material (e.g., (R)- or (S)-piperazin-2-ylmethanol dihydrochloride)

-

Aldehyde or ketone (1.1 - 1.2 equivalents)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) [6]* Triethylamine (Et₃N) (2.2 equivalents, if starting with a hydrochloride salt)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution or suspension of the chiral piperazine starting material in anhydrous DCM, add triethylamine (if applicable) and stir for 10-15 minutes at room temperature to generate the free base in situ. [6]2. Add the aldehyde or ketone to the reaction mixture and stir for 30-60 minutes at room temperature to facilitate the formation of the imine/iminium ion intermediate. [6]3. In a separate flask, prepare a suspension of sodium triacetoxyborohydride in anhydrous DCM.

-

Slowly add the suspension of the reducing agent to the reaction mixture. Note that the addition may be exothermic. [6]5. Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [6]6. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. [6]7. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with DCM. [6]8. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. [6]9. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted chiral piperazine. [6]

Protocol 2: Purification and Analysis

Purification:

-

Flash Column Chromatography: This is the most common method for purifying the final product. The choice of eluent will depend on the polarity of the compound.

-

Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method. For piperazine compounds, forming a salt (e.g., diacetate) can facilitate crystallization and purification. [11] Analysis of Chiral Purity:

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the chiral product. Polysaccharide-based chiral stationary phases are often effective for separating piperazine enantiomers. [12]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral shift reagents can be used to differentiate between enantiomers in the NMR spectrum.

Example Chiral HPLC Conditions for Piperazin-2-ylmethanol Enantiomers: [12]

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection | UV at 205 nm |

| Injection Volume | 10 µL |

Troubleshooting and Key Considerations

-

Low Yield:

-

Ensure the starting materials are dry and the reaction is performed under an inert atmosphere.

-

Optimize the reaction time and temperature.

-

Consider adding a catalytic amount of acetic acid to promote imine formation, especially with ketones. [13]* Incomplete Reaction:

-

Increase the equivalents of the reducing agent.

-

Allow more time for imine formation before adding the reducing agent.

-

-

Side Product Formation:

-

Over-alkylation can occur with primary amines. Using a protecting group strategy on one of the piperazine nitrogens can prevent this.

-

Reduction of the starting carbonyl can be an issue with less selective reducing agents like NaBH₄. [9]* Broad NMR Peaks:

-

This can be due to the presence of rotamers or impurities. Purification is key.

-

Acid-base interactions can also cause peak broadening.

-

Conclusion

Reductive amination is a cornerstone of modern organic synthesis, providing a reliable and adaptable method for the preparation of chiral piperazine intermediates. By carefully selecting the reducing agent, solvent, and pH, and by considering the use of biocatalysis, researchers can efficiently synthesize a diverse range of chiral piperazines with high yield and stereoselectivity. The protocols and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutics by facilitating the synthesis of these critical building blocks.

References

- Benchchem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.

- Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. (n.d.).

- Alfa Chemistry. (n.d.). Borch Reductive Amination.

- ACS Publications. (2018, October 26). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis.

- Chemistry Learner. (2023, September 26). Reductive Amination: Definition, Examples, and Mechanism.

- ScienceDirect. (n.d.). Reductive amination: Methods for cell-free and whole-cell biocatalysis.

- Chemistry Steps. (2024, March 28). Reductive Amination.

- RSC Publishing. (2023, December 7). Biocatalytic reductive aminations with NAD(P)H-dependent enzymes: enzyme discovery, engineering and synthetic applications. Chemical Society Reviews.

- L2BMS. (2021). Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols.

- Wikipedia. (n.d.). Reductive amination.

- Benchchem. (n.d.). N-(2-Aminoethyl)piperazine synthesis protocol.

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).

- MDPI. (2023, July 22). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes.

- ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines.

- Sodium Triacetoxyborohydride. (n.d.).

- PubMed. (2018, October 5). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production.

- Benchchem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). Understanding the Market for Chiral Building Blocks: A Focus on S-Piperazine-2-Carboxylic Acid.

- RSC Publishing. (2020, May 22). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles.

- PMC. (n.d.). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.

- Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works.

- JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV.

- Reddit. (2024, October 24). Reductive amination of piperazine. r/OrganicChemistry.

- ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry.

- Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride.

- stoltz2.caltech.edu. (n.d.). Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation.

- Reductive Amination - Common Conditions. (n.d.).

- Myers Chem 115. (n.d.). C-N Bond-Forming Reactions: Reductive Amination.

- UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy.

- Google Patents. (n.d.). US20080051579A1 - Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same.

- Analytical Chemistry. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.

- Improved Methodology for the Preparation of Chiral Amines. (n.d.).

- Beilstein Journals. (2025, September 12). Stereoselective electrochemical intramolecular imino-pinacol reaction: a straightforward entry to enantiopure piperazines.

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).

- Google Patents. (n.d.). WO1997010222A1 - Method for preparing piperazines.

- Benchchem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds.

- PMC. (2025, July 2). Chiral pyrimidinyl-piperazine carboxamide derivatives as potent yeast α-glucosidase inhibitors.

- BOC Sciences. (2025, August 28). Chiral Intermediates in Drug Synthesis.

- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.

- RSC Publishing. (2010, January 15). Analytical Methods.

Sources

- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. Reductive Amination: Definition, Examples, and Mechanism [chemistrylearner.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Sodium triacetoxyborohydride [organic-chemistry.org]

Application Notes and Protocols for the Buchwald-Hartwig Amination of (R)-2-Cyclopropyl-piperazine

Introduction: The Strategic Importance of Chiral Piperazines in Medicinal Chemistry

The piperazine motif is a cornerstone in modern drug discovery, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful pharmaceuticals.[1][2] Its unique conformational properties and ability to engage in multiple binding interactions make it an invaluable component in the design of novel therapeutics targeting a wide array of biological targets, from G-protein coupled receptors to kinases.[2][3] The introduction of chirality into the piperazine ring, particularly at the C2 position, further enhances its utility by enabling more precise three-dimensional interactions with biological macromolecules, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4]

(R)-2-Cyclopropyl-piperazine is a particularly intriguing building block, combining the conformational rigidity of the piperazine ring with the unique electronic properties and steric profile of the cyclopropyl group. The synthesis of N-aryl derivatives of this chiral piperazine via the Buchwald-Hartwig amination represents a powerful strategy for accessing novel chemical matter with significant therapeutic potential.[5] This palladium-catalyzed cross-coupling reaction has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and efficient method for the synthesis of arylamines under relatively mild conditions.[6][7]

This application note provides a comprehensive guide to the Buchwald-Hartwig amination of (R)-2-Cyclopropyl-piperazine, addressing the specific challenges associated with this substrate and offering detailed protocols for its successful implementation.

Navigating the Challenges: Regioselectivity and Steric Hindrance

The Buchwald-Hartwig amination of (R)-2-Cyclopropyl-piperazine presents two primary challenges that must be carefully considered to achieve high yields and selectivity:

-

Regioselectivity: As an unsymmetrical diamine, (R)-2-Cyclopropyl-piperazine has two distinct nitrogen atoms (N1 and N4) available for arylation. To achieve selective arylation at a single nitrogen, a protecting group strategy is essential. The use of a tert-butoxycarbonyl (Boc) group is a common and effective approach to temporarily block one of the amine functionalities, directing the arylation to the unprotected nitrogen.[8][9] This strategy allows for the controlled synthesis of either N1- or N4-arylated products, depending on the synthetic route.

-

Steric Hindrance: The presence of the cyclopropyl group at the C2 position introduces steric bulk in proximity to the N1 nitrogen. This steric hindrance can influence the rate and efficiency of the coupling reaction. The selection of an appropriate palladium catalyst and, crucially, a sterically demanding and electron-rich phosphine ligand is paramount to overcoming this challenge.[10] Ligands from the Buchwald and Hartwig groups, such as those from the biarylphosphine class, are particularly well-suited for coupling sterically hindered substrates.

The Catalytic Heart of the Reaction: Mechanism and Key Intermediates

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) active species.[6] The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

-

Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2003078417A1 - Process for synthesizing chiral n-aryl piperazines - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. research.rug.nl [research.rug.nl]

- 9. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 10. chem.libretexts.org [chem.libretexts.org]

Navigating the Synthesis of 2-Substituted Piperazines: A Guide to Protecting Group Strategies

Introduction: The Significance of 2-Substituted Piperazines and the Synthetic Challenge

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of diseases.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved aqueous solubility and oral bioavailability, and to serve as a versatile linker for connecting different pharmacophoric elements. The synthesis of 2-substituted piperazines, in particular, presents a unique set of challenges due to the dissymmetry of the piperazine core. Controlling the regioselectivity of reactions at the two distinct nitrogen atoms (N1 and N4) is paramount to achieving the desired molecular architecture. This guide provides a comprehensive overview of protecting group strategies to navigate these challenges, offering detailed protocols and insights into the rationale behind experimental choices for researchers, scientists, and drug development professionals.

The Imperative of Protecting Groups in Piperazine Chemistry

Direct functionalization of an unsubstituted 2-substituted piperazine often leads to a mixture of products, including mono- and di-substituted isomers at both N1 and N4, resulting in low yields and complex purification procedures. Protecting groups serve as temporary masks for one or both nitrogen atoms, allowing for the selective modification of the unprotected nitrogen.[3] The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions planned for subsequent steps.

-

Selectively removable under mild conditions that do not affect other functional groups in the molecule.

This guide will focus on the most commonly employed and versatile protecting groups in 2-substituted piperazine synthesis: the tert-butoxycarbonyl (Boc) group and the benzyloxycarbonyl (Cbz) group, as well as the strategic use of orthogonal protection schemes.

The Workhorse: tert-Butoxycarbonyl (Boc) Protection

The Boc group is arguably the most widely used protecting group for amines in non-peptide chemistry, prized for its stability under a variety of conditions and its facile removal under mild acidic conditions.[1][4]

Rationale for Boc Protection

The bulky tert-butyl group of the Boc protecting group effectively shields the protected nitrogen atom, sterically hindering its participation in subsequent reactions and directing functionalization to the unprotected nitrogen. Its stability to basic, hydrogenolytic, and many nucleophilic conditions makes it compatible with a broad array of synthetic transformations.

Protocol for Mono-Boc Protection of a 2-Substituted Piperazine

This protocol describes the selective mono-protection of a 2-substituted piperazine at the less sterically hindered N4 position.

Materials:

-

2-Substituted piperazine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-substituted piperazine (1.0 eq) in DCM or THF (10 mL/mmol of piperazine).

-

Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of Boc₂O (1.05 eq) in the same solvent to the cooled mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-protected piperazine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol for Deprotection of N-Boc Piperazines

The removal of the Boc group is typically achieved under acidic conditions.

Materials:

-

N-Boc-protected 2-substituted piperazine

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the N-Boc-protected piperazine in DCM (10 mL/mmol).

-

Add an excess of TFA (5-10 eq) or an equivalent volume of 4M HCl in dioxane at room temperature.

-

Stir the reaction mixture for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

-

Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is > 8.[5]

-

Extract the deprotected piperazine with a suitable organic solvent (e.g., DCM, ethyl acetate).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate to afford the deprotected piperazine.[6]

The Versatile Alternative: Benzyloxycarbonyl (Cbz) Protection

The Cbz group is another cornerstone of amine protection, offering orthogonality to the Boc group.[7] It is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis.[7]

Rationale for Cbz Protection

The Cbz group's stability profile complements that of the Boc group, making it an excellent choice for orthogonal protection strategies. Its removal via hydrogenolysis is a mild and efficient method that is often compatible with other functional groups that might be sensitive to acidic conditions.[7][8]

Protocol for N-Cbz Protection of a 2-Substituted Piperazine

Materials:

-

2-Substituted piperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the 2-substituted piperazine (1.0 eq) in a mixture of DCM and water (1:1).

-

Cool the mixture to 0 °C and add a solution of Na₂CO₃ (2.2 eq) in water.

-

Slowly add benzyl chloroformate (1.1 eq) to the vigorously stirred biphasic mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or LC-MS.